molecular formula C20H20N4O2S B11172144 4-(acetylamino)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(acetylamino)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11172144
M. Wt: 380.5 g/mol
InChI Key: PAHYTQRUEPHDNV-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-(acetylamino)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors.

    Acylation Reactions: Introduction of the acetylamino group via acylation reactions.

    Coupling Reactions: Coupling of the thiadiazole ring with the benzamide moiety.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

4-(acetylamino)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

4-(acetylamino)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-(acetylamino)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other thiadiazole derivatives, such as:

These compounds share similar structural features but may exhibit different biological activities and chemical properties, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C20H20N4O2S

Molecular Weight

380.5 g/mol

IUPAC Name

4-acetamido-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H20N4O2S/c1-13(15-6-4-3-5-7-15)12-18-23-24-20(27-18)22-19(26)16-8-10-17(11-9-16)21-14(2)25/h3-11,13H,12H2,1-2H3,(H,21,25)(H,22,24,26)

InChI Key

PAHYTQRUEPHDNV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3

Origin of Product

United States

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